N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine

Description

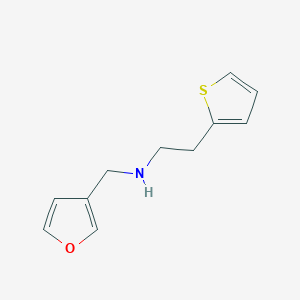

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a synthetic phenethylamine derivative featuring a thiophene ring at the β-position and a furan-3-ylmethyl group as the N-substituent (Figure 1).

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-thiophen-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-11(14-7-1)3-5-12-8-10-4-6-13-9-10/h1-2,4,6-7,9,12H,3,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWYQHFSVFXBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the thiophene ring: Similar to the furan ring, thiophene can be synthesized through cyclization reactions.

Coupling of the furan and thiophene rings: This step involves the formation of a carbon-nitrogen bond between the furan and thiophene rings. Common reagents for this step include amines and halides under conditions such as palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine has been identified as a potential candidate for drug development due to its biological activity:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with enzymes involved in cancer progression. Its structural features enhance binding with biological targets, making it a candidate for further pharmacological studies .

- Enzyme Inhibition : The compound's ability to bind with various biomolecules indicates its potential as an enzyme inhibitor. This property is crucial for designing therapeutic agents targeting specific diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

- Electrophilic Substitutions : The furan ring can undergo electrophilic substitutions, allowing the creation of derivatives with enhanced biological activities.

Materials Science

This compound has applications in developing materials with specific electronic properties:

- Conductive Polymers : Its unique electronic properties make it suitable for use in conductive polymers, which are important for various electronic applications.

Case Studies

Several studies have explored the biological activities and synthetic applications of related compounds, providing insights into the potential effects of this compound:

- Antitumor Properties : A study demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against cancer cell lines, suggesting that similar structures may enhance therapeutic efficacy .

- Enzyme Interaction Studies : Research on related compounds indicated effective binding to proteins involved in metabolic pathways, highlighting the importance of structural features in mediating these interactions .

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine and Analogs

Key Observations:

- Substituent Position : The furan-3-ylmethyl group in the target compound differs from the more common furan-2-yl substitution seen in analogs like N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine . Positional isomerism may alter electronic properties and receptor affinity.

- Heterocycle Combinations: Unlike NBOMe derivatives (e.g., 25I-NBOMe), which feature methoxyphenyl groups , the target compound uses thiophene and furan rings.

- Primary vs. Secondary Amines : The target compound is a secondary amine, whereas 2-phenylbenzo[b]thiophene-3-ethanamine is a primary amine. Secondary amines generally exhibit greater metabolic stability due to reduced oxidation susceptibility .

Pharmacological and Toxicological Insights

Receptor Interactions

- NBOMe Series: 25I-NBOMe and related compounds act as potent 5-HT2A receptor agonists, with EC50 values in the nanomolar range . The absence of a methoxybenzyl group in the target compound suggests divergent receptor selectivity.

- Thiophene-Containing Analogs : 2-Phenylbenzo[b]thiophene-3-ethanamine derivatives demonstrate antipsychotic activity via dopamine receptor modulation . The thiophene moiety in the target compound may confer similar interactions, but the furan substituent could sterically hinder receptor binding.

Toxicity Considerations

- NBOMe compounds are associated with severe toxicity (e.g., seizures, hyperthermia) due to high receptor affinity . The target compound’s reduced aromaticity and lack of electron-rich substituents may lower toxicity risks, though this remains speculative without empirical data.

Physicochemical Properties

- Polarity and Solubility : The thiophene ring (logP ~2.5) and furan group (logP ~1.8) impart moderate lipophilicity to the target compound, comparable to N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine (logP ~2.1) .

- Optical Activity : Analogous compounds like 17-[2-(Thiophen-2-yl)ethanamine]-17-demethoxygeldanamycin exhibit specific optical rotations ([α]20D = +653.61) , suggesting that stereochemistry in the target compound could significantly influence bioactivity.

Biological Activity

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of furan and thiophene rings, which contribute to its biological properties. The synthesis typically involves several steps:

- Formation of the Furan Ring : This can be achieved through cyclization reactions under acidic or basic conditions.

- Formation of the Thiophene Ring : Similar cyclization methods are used for thiophene synthesis.

- Coupling Reaction : The final step involves forming a carbon-nitrogen bond between the furan and thiophene components, often utilizing palladium-catalyzed coupling techniques.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, potentially inhibiting or modulating their activity through:

- Hydrogen Bonding : Interactions between the compound and target biomolecules.

- π-π Interactions : Stabilization through aromatic ring interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan rings can inhibit tumor cell proliferation with IC50 values in the low micromolar range (1–3 μM) against various cancer cell lines .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Compound 1 | 8.6 | Moderate inhibition |

| Compound 2 | 1.6 | Strong inhibition |

| Compound 3 | 2.8 | Slightly reduced activity |

| Compound 4 | 7.4 | Compromised activity |

| Compound 5 | 10 | Little change in activity |

Neuroprotective Effects

This compound has also been explored for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Case Studies

- Antidepressant Activity : A study highlighted the potential antidepressant effects of related compounds synthesized from furan and thiophene derivatives, showing promise in animal models for mood disorders .

- Antimalarial Effects : Another research effort demonstrated that compounds with similar structures exhibited antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating a broader spectrum of biological activity beyond cancer .

Q & A

Basic: What are the established synthetic routes for N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine?

Methodological Answer:

The compound is synthesized via reductive amination between furan-3-carbaldehyde and 2-(thiophen-2-yl)ethanamine (or its derivatives). Key steps include:

Condensation : Formation of a Schiff base intermediate in ethanol or methanol under reflux.

Reduction : Use of NaBH₄ or other reducing agents to convert the imine to a secondary amine.

Purification : Column chromatography or recrystallization (e.g., from ethanol, as in ).

Example from Literature :

Compound 19 in (structurally analogous) achieved an 82% yield using ethanol as the solvent. Comparative reaction parameters:

| Parameter | Compound 18 | Compound 19 |

|---|---|---|

| Amine Precursor | 1-(Thiophen-2-yl)ethanamine | 2-(Thiophen-2-yl)ethanamine |

| Yield | 41% | 82% |

Alternative routes involve Schiff base formation ( ), validated by spectral data (IR: 1600–1650 cm⁻¹ for C=N; NMR: δ 3.5–4.0 ppm for -CH₂-NH-).

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm) and furan (δ 6.3–6.6 ppm) protons. Methylenic protons (-CH₂-NH-) appear at δ 3.5–4.0 ppm .

- IR Spectroscopy : Confirm amine (-NH, 3300–3350 cm⁻¹) and aromatic (C=C, 1500–1600 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ for C₁₁H₁₃NOS₂: calc. 255.04).

- X-ray Crystallography : Resolve structural ambiguities using SHELX software .

Example : In , a related compound’s structure was confirmed via single-crystal X-ray diffraction (SHELXL refinement, R-factor < 5%).

Basic: What biological activities are reported for structurally similar ethanamine derivatives?

Methodological Answer:

Schiff base analogs exhibit:

- Pancreatic Lipase Inhibition : IC₅₀ values < 10 μM in , validated via enzymatic assays.

- Antibacterial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Antioxidant Properties : DPPH radical scavenging (EC₅₀: 25–50 µM) .

Mechanistic Insight : Molecular docking (AutoDock Vina) in revealed hydrogen bonding with lipase active sites (e.g., Ser152, His263).

Advanced: How to resolve contradictions in NMR and IR data during characterization?

Methodological Answer:

Multi-Technique Validation :

- Use X-ray crystallography (SHELX ) for definitive bond lengths/angles.

- Compare experimental NMR with DFT-computed spectra (Gaussian 09, B3LYP/6-31G*) to identify discrepancies .

Dynamic Effects : Consider tautomerism or solvent interactions (e.g., DMSO-d6 vs. CDCl₃ shifts).

Supplementary Data : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Case Study : In , IR data for compound 18 (C=N stretch at 1620 cm⁻¹) conflicted with NMR; X-ray confirmed the imine reduction, validating the final structure.

Advanced: What computational strategies predict bioactivity and electronic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., pancreatic lipase ). Parameters: grid size 60 × 60 × 60 Å, Lamarckian GA.

- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for furan-thiophene systems ) to predict reactivity.

- MD Simulations : Assess stability in water (GROMACS, AMBER) over 100 ns trajectories .

Example : In , a Schiff base derivative showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values.

Advanced: How to optimize synthetic conditions for improved yields?

Methodological Answer:

- Catalyst Screening : Triethylamine (TEA) or tributylphosphine (TBP) enhances reaction rates (e.g., 78–82% yields in ).

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) vs. ethanol (reflux at 80°C).

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical factors (e.g., amine:aldehyde ratio, temperature).

Data-Driven Example :

Compound 19 achieved 82% yield under ethanol reflux, while DCM at 40°C yielded <50%, highlighting solvent polarity’s role.

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization Issues : Poor crystal growth due to flexible -CH₂-NH- linkages.

- Solutions :

Case Study : The structure in required 10 refinement cycles in SHELXL to resolve thiophene ring disorder.

Advanced: How do heterocyclic substituents (furan/thiophene) influence electronic properties?

Methodological Answer:

- DFT Analysis : Thiophene’s electron-rich nature lowers LUMO energy (−1.8 eV vs. −1.5 eV for furan), enhancing electrophilicity .

- SAR Studies : Methyl substitution on furan (C3 vs. C2) alters steric bulk, impacting binding affinity (ΔG = −1.3 kcal/mol ).

- Spectroscopic Correlation : Thiophene’s aromatic protons show downfield shifts (δ 7.2–7.5 ppm) compared to furan (δ 6.3–6.6 ppm) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., nitro, methyl) on furan/thiophene .

Biological Assays : Test against enzyme panels (lipase, kinases) or microbial strains .

Computational Modeling : Correlate logP values (e.g., 2.1–3.5) with membrane permeability .

Statistical Analysis : Use QSAR models (e.g., MLR, PLS) to predict activity cliffs.

Example : In , a methyl group on piperazine improved lipase inhibition by 40%, validated by docking and MD simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.